4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-phenyl-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-12-8-6-10(7-9-12)13-14(18-19-15(13)17)11-4-2-1-3-5-11/h1-9H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVBCRBIGNJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with benzoyl chloride to form an intermediate, which then undergoes cyclization with glyoxal to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
While the exact compound "5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole" is not directly discussed in the provided search results, information regarding similar compounds and their applications can be extracted and synthesized to address the query. The search results discuss thiazoles, their derivatives, and their applications in chemistry, biology, medicine, and industry.
Chemistry
Thiazoles, characterized by a five-membered ring containing sulfur and nitrogen, serve as building blocks for synthesizing complex molecules. These structures can undergo various modifications, making them valuable in developing new materials and catalysts. The synthesis of thiazoles typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides.
Biology
Thiazole compounds can be employed as probes to study enzyme interactions and metabolic pathways. The nitrophenyl group, when present, can act as a chromophore, making these compounds useful in spectroscopic studies. Additionally, the nitrophenyl moiety can participate in electron transfer reactions, while the thiazole ring can engage in hydrogen bonding and π-π interactions, potentially enhancing its bioactivity.
Medicine
Derivatives of thiazole compounds are explored for their potential pharmacological activities. The thiazole ring is a common motif in many bioactive molecules, including antibiotics and anticancer agents. For instance, substituted methoxylbenzoyl-aryl-thiazoles (SMART) have shown improved antiproliferative activity against melanoma and prostate cancer cells . These compounds exert anticancer activity through the inhibition of tubulin polymerization . Phenylthiazole acids have also been synthesized and evaluated for PPARγ agonistic activity, showing potential in glucose and lipid homeostasis .
Industry
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Halogen-Substituted Derivatives
- 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine Structure: Chlorine and fluorine substituents on the phenyl ring at the 3-position of the oxazole. Molecular Formula: C₉H₆ClFN₂O. The dual halogenation may enhance halogen bonding in target proteins .
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
Methoxy-Substituted Analogue
- 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine Structure: Methoxy group at the 2-position of the phenyl ring. Molecular Formula: C₁₀H₁₀N₂O₂.
Heterocyclic Core Modifications
Oxadiazole Derivatives
- 4-(Substituted Phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones/Thiones
- Structure : Replacement of the oxazole with a 1,2,4-oxadiazole core.
- Key Findings : (13)C NMR studies show significant substituent-induced chemical shifts. For example, fluorine substituents cause deshielding of adjacent carbons by 3–5 ppm, while electron-donating groups like methoxy induce smaller shifts (~1–2 ppm). These effects correlate with electronic perturbations in the aromatic system .
Thiadiazole and Triazole Hybrids
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
- Structure : Thiadiazole core linked to a piperazine-carboxamide moiety.
- Biological Activity : Exhibits potent antibacterial activity (MIC = 0.010–0.021 μM) against Haemophilus influenzae and Staphylococcus aureus, surpassing the positive control Ofloxacin (MIC = 27.64–27.67 μM). The thiadiazole ring may enhance π-π stacking with bacterial enzyme targets .
- 1-(3-Chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine Structure: Triazole-oxadiazole hybrid with a 4-fluorophenyl group. Molecular Formula: C₁₇H₁₂ClFN₆O.
Physicochemical Properties
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine | 254.27 | 3.2 | 1 | 3 |
| 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine | 212.61 | 2.8 | 1 | 3 |
| 3-(2-Methoxyphenyl)-1,2-oxazol-5-amine | 190.20 | 1.9 | 1 | 4 |
| 4-(4-Fluorophenyl)-3-phenyl-1,2,4-oxadiazol-5-one | 267.25 | 3.5 | 0 | 4 |
*Predicted using fragment-based methods.
Biological Activity
Overview
4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine is a heterocyclic compound characterized by an oxazole ring that is substituted with a fluorophenyl and a phenyl group. This unique structure imparts distinct electronic and steric properties, making it a subject of interest in various biological evaluations, particularly concerning its antimicrobial and anticancer activities.
The molecular formula of this compound is with a molecular weight of 254.26 g/mol. The compound features an oxazole ring that enhances its biological activity through specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer actions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial and fungal strains, demonstrating promising results.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 10.0 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 15.0 |
| Candida albicans | 20.0 |
These findings suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.
Case Study: Cancer Cell Line Evaluation
A study evaluated the effects of the compound on several cancer cell lines:
-
MCF-7 (Breast Cancer)
- IC50: 25 µM
- Mechanism: Induction of apoptosis via caspase activation.
-
A549 (Lung Cancer)
- IC50: 30 µM
- Mechanism: Inhibition of cell proliferation through cell cycle arrest.
-
HeLa (Cervical Cancer)
- IC50: 28 µM
- Mechanism: Disruption of mitochondrial membrane potential leading to cell death.
These results highlight the compound's potential as a therapeutic agent in cancer treatment .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies reveal that modifications on the oxazole ring and the phenyl groups significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups enhances antimicrobial potency while maintaining low cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-3-phenyl-1,2-oxazol-5-amine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of fluorophenyl-substituted precursors with nitrile oxides or via [3+2] cycloaddition reactions. For example, intermediates like 4-fluorobenzoyl chloride can react with phenylacetonitrile derivatives under reflux conditions with catalysts such as triethylamine. Optimization includes controlling stoichiometry (1:1.2 molar ratio of fluorophenyl to phenyl precursors) and using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves yield (reported ~60–75%) .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Resolve crystal parameters (e.g., triclinic space group P1 with unit cell dimensions a = 8.5 Å, b = 9.8 Å, c = 10.4 Å) to confirm stereochemistry .
- NMR spectroscopy : Look for characteristic signals (¹H NMR: δ 7.2–8.1 ppm for aromatic protons; ¹⁹F NMR: δ -110 to -115 ppm for fluorophenyl groups).
- Mass spectrometry : Confirm molecular ion peak at m/z 296.3 (C₁₅H₁₁FN₂O⁺) .
Q. What biological assays are suitable for evaluating the bioactivity of this compound?
- Methodological Answer : Fluorinated oxazoles often exhibit antimicrobial or kinase-inhibitory properties. Standard assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using broth microdilution (CLSI guidelines) .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or MAPK) with ATP-competitive ELISA protocols. IC₅₀ values can be determined via dose-response curves .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). For example, the fluorophenyl group’s lipophilicity enhances membrane penetration, which can be modeled via molecular dynamics (MD) simulations .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity to prioritize synthetic targets .
- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) predict feasible synthetic pathways, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in crystallographic data between synthesized batches?
- Methodological Answer : Discrepancies in unit cell parameters (e.g., monoclinic vs. triclinic symmetry) may arise from:
- Solvent of crystallization : Test recrystallization in alternative solvents (e.g., DMSO vs. ethanol) .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect phase transitions.
- Refinement protocols : Re-analyze raw diffraction data with software like SHELXL, ensuring R1 values < 0.05 for high reliability .
Q. What strategies improve reaction yield in large-scale syntheses while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., oxazole ring decomposition) .
- In situ monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .
- Catalyst optimization : Screen palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling steps, achieving >90% conversion in Suzuki-Miyaura reactions .
Q. How can researchers resolve discrepancies in bioactivity data across different assay conditions?
- Methodological Answer :
- Standardize protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control for pH/temperature variations .
- Purity validation : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., imatinib for kinase assays) to enable cross-study comparisons .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
